

Target Profile of PD-166793: A Technical Guide

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Compound of Interest

Compound Name: PD-166793

Cat. No.: B1679123

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Abstract

PD-166793 is a potent, selective, and orally active broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2][3] This technical guide provides an in-depth overview of the target profile of **PD-166793**, summarizing its inhibitory activity against various MMPs and detailing the experimental methodologies used to characterize its function. The document includes quantitative data presented in tabular format for easy comparison, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to PD-166793

PD-166793 is a biphenylsulfonamide-based hydroxamic acid derivative that acts as a potent inhibitor of several members of the matrix metalloproteinase family.[4] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components.[5][6] Upregulation of MMP activity is implicated in a variety of pathological conditions, including cancer, arthritis, and cardiovascular diseases.[4] **PD-166793** has shown therapeutic potential in preclinical models, particularly in attenuating left ventricular remodeling and dysfunction in heart failure.[1][2][7]

Target Profile and Selectivity

PD-166793 exhibits a distinct selectivity profile, with nanomolar potency against certain MMPs and micromolar activity against others. The inhibitory activity is quantified by the half-maximal

inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.

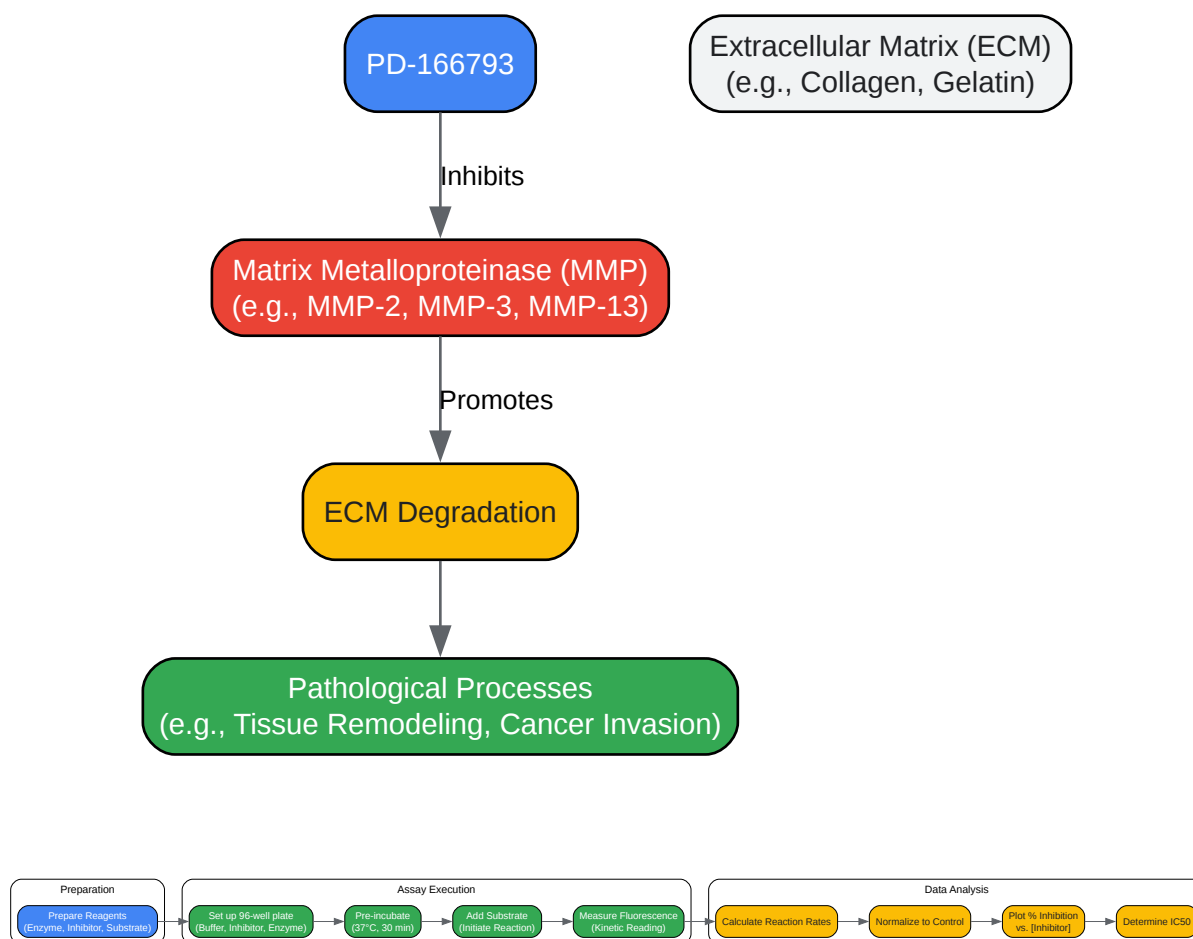
Quantitative Inhibitory Activity of PD-166793 against Matrix Metalloproteinases

| Target MMP | IC50 (nM) | IC50 (μM) | Potency |
|-------------|-----------|-----------|----------|
| MMP-2 | 4 | 0.004 | High |
| MMP-3 | 7 | 0.007 | High |
| MMP-13 | 8 | 0.008 | High |
| MMP-14 (CD) | 240 | 0.24 | Moderate |
| MMP-1 | 6000 | 6.0 | Low |
| MMP-7 | 7200 | 7.2 | Low |
| MMP-9 | 7900 | 7.9 | Low |

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)[\[7\]](#)[\[8\]](#)

Mechanism of Action

PD-166793 functions as a competitive inhibitor of MMPs. The hydroxamic acid moiety in its structure chelates the active site zinc ion, which is essential for the catalytic activity of these enzymes. This binding prevents the MMP from hydrolyzing its natural substrates, such as collagen and other ECM proteins.



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